molecular formula C13H17NO3 B2633636 2-Oxo-2-(propan-2-ylamino)ethyl 4-methylbenzoate CAS No. 1002663-55-9

2-Oxo-2-(propan-2-ylamino)ethyl 4-methylbenzoate

Cat. No. B2633636
CAS RN: 1002663-55-9
M. Wt: 235.283
InChI Key: GUHABBJXZOKBLO-UHFFFAOYSA-N
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Description

2-Oxo-2-(propan-2-ylamino)ethyl 4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ethyl 4-methyl-2-oxo-2-(propan-2-ylamino)benzoate and is mainly used in the synthesis of other compounds.

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

One of the applications of compounds similar to 2-Oxo-2-(propan-2-ylamino)ethyl 4-methylbenzoate is in the synthesis of pharmaceutical compounds. For example, Duan Yumin explored the synthesis of Dabigatran Etexilate, involving a process of condensation, reduction, amidation, cyclization, amidination, and acylation, starting from different chemical precursors (Duan Yumin, 2010). This indicates the role of similar compounds in complex pharmaceutical synthesis processes.

Role in Multicomponent Reactions

Compounds like 2-Oxo-2-(propan-2-ylamino)ethyl 4-methylbenzoate are also used in multicomponent reactions. Fatemeh Sheikholeslami-Farahani and A. Shahvelayati demonstrated the use of a related compound in the Passerini three-component reaction to produce α-benzothiazole acyloxyamides (Sheikholeslami-Farahani & Shahvelayati, 2013).

Application in Synthesizing Fluorescent Compounds

A. Avetisyan et al. synthesized derivatives of a related compound, which led to the formation of fluorescent properties. This application highlights the potential use of such compounds in creating materials with unique optical properties (Avetisyan et al., 2007).

Antimicrobial Activity

S. Govori and colleagues investigated the antimicrobial activity of compounds structurally similar to 2-Oxo-2-(propan-2-ylamino)ethyl 4-methylbenzoate. They synthesized new compounds and evaluated their antibacterial activities, demonstrating moderate antimicrobial activity (Govori et al., 2014).

Synthesis of Anticancer Agents

Research by L. Deady and colleagues involved synthesizing derivatives of a related compound and testing them for cytotoxicity against various cancer cell lines. This indicates the potential of such compounds in developing new anticancer medications (Deady et al., 2005).

properties

IUPAC Name

[2-oxo-2-(propan-2-ylamino)ethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)14-12(15)8-17-13(16)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHABBJXZOKBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(propan-2-ylamino)ethyl 4-methylbenzoate

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